molecular formula C16H20N4O B12238435 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine

Cat. No.: B12238435
M. Wt: 284.36 g/mol
InChI Key: RUNPUGDBFIVXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine typically involves the reaction of 3-methoxyphenylpiperazine with 6-methylpyrimidine under specific conditions. One common method includes the use of a Mannich reaction, where the piperazine ring is formed through the reaction of an amine, formaldehyde, and a ketone or aldehyde . The reaction is usually carried out in the presence of a base such as sodium cyanoborohydride in methanol .

Industrial Production Methods

For industrial production, the synthesis process is optimized for higher yields and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C16H20N4O/c1-13-10-16(18-12-17-13)20-8-6-19(7-9-20)14-4-3-5-15(11-14)21-2/h3-5,10-12H,6-9H2,1-2H3

InChI Key

RUNPUGDBFIVXNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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